molecular formula C11H8ClNO3 B3032685 8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 35975-72-5

8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B3032685
CAS No.: 35975-72-5
M. Wt: 237.64
InChI Key: FLZGJQGPLODDNY-UHFFFAOYSA-N
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Description

8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with a methyl group at position 1 and a chlorine atom at position 7. Quinolones are renowned for their antibacterial properties, targeting DNA gyrase and topoisomerase IV enzymes. Substituent variations at positions 1, 7, and 8 significantly influence potency, spectrum, and pharmacokinetics .

Properties

IUPAC Name

8-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-13-5-7(11(15)16)10(14)6-3-2-4-8(12)9(6)13/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZGJQGPLODDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179560
Record name 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-72-5
Record name 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35975-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

The synthesis begins with 2-chloro-5-nitrobenzoic acid or substituted anthranilic acid derivatives. For 8-chloro substitution, 3-chloroanthranilic acid is preferred to ensure regioselective halogen placement. Reacting this with diethyl ethoxymethylenemalonate in diphenyl ether at 255°C yields the ethyl ester intermediate, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester .

Cyclization Mechanism

Cyclization proceeds via nucleophilic attack of the aniline nitrogen on the β-keto ester’s electrophilic carbon, followed by dehydration. The reaction’s regioselectivity ensures the 4-oxo group and 3-carboxylic acid ester are correctly positioned.

Key Reaction Conditions

  • Solvent: Diphenyl ether (high boiling point)
  • Temperature: 255°C (reflux)
  • Yield: 70–91%

N1-Methylation Strategies

Introducing the methyl group at the N1 position requires alkylation of the quinoline nitrogen. This step is critical for modulating the compound’s electronic and steric properties.

Direct Alkylation with Methyl Halides

The ethyl ester intermediate undergoes alkylation using methyl iodide in dimethylformamide (DMF) with sodium hydride as a base. This SN2 reaction replaces the hydrogen at N1 with a methyl group.

Procedure

  • Dissolve 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in anhydrous DMF.
  • Add 1.2 equivalents of methyl iodide and 2 equivalents of NaH.
  • Stir at 90°C for 6–8 hours.
  • Isolate 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester via column chromatography (Yield: 50–96%).

Alternative Methylation via Reductive Amination

For substrates sensitive to strong bases, reductive amination using formaldehyde and sodium cyanoborohydride offers milder conditions. This method avoids side reactions such as ester hydrolysis.

Regioselective Chlorination at C8

Introducing chlorine at the 8th position demands precise control. Two primary approaches are observed:

Pre-Cyclization Halogenation

Using 3-chloroanthranilic acid as the starting material ensures chlorine incorporation at C8 during cyclization. This method avoids post-cyclization halogenation challenges but requires specialized precursors.

Directed Ortho-Metalation (DoM)

For late-stage chlorination, the 4-oxo group directs electrophilic substitution.

  • Generate a lithiated intermediate at C8 using lithium diisopropylamide (LDA) at -78°C.
  • Quench with hexachloroethane to introduce chlorine.

Optimization Notes

  • Temperature: Below -70°C minimizes side reactions.
  • Yield: 65–75%.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponifying the ethyl ester to the carboxylic acid.

Acidic Hydrolysis

Refluxing the ester in 4N hydrochloric acid and acetic acid (1:1) for 4 hours achieves complete hydrolysis. The product precipitates upon cooling and is isolated via filtration.

Basic Hydrolysis

Using aqueous NaOH in ethanol at 100°C for 2 hours provides higher purity. Acidification with HCl yields the carboxylic acid.

Comparative Data

Method Conditions Yield Purity
Acidic HCl/AcOH, 4h, 100°C 85% 95%
Basic NaOH/EtOH, 2h, 100°C 90% 98%

Alternative Synthetic Routes

Friedländer Synthesis

Condensing 2-aminobenzaldehyde derivatives with ethyl acetoacetate in sulfuric acid forms the quinoline core. However, this method offers less control over C8 chlorination.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and alkylation steps. For example, cyclization in diphenyl ether completes in 30 minutes (vs. 18 hours conventionally) with comparable yields.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds:

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester

  • ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 3.82 (s, 3H, NCH₃), 4.42 (q, 2H, CH₂CH₃), 7.52–8.21 (m, 3H, Ar-H).

8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Melting Point : 226–228°C.
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Challenges and Optimization

Byproduct Formation

Over-alkylation at N1 can occur with excess methyl iodide. Using controlled stoichiometry (1.2 eq MeI) and low temperatures mitigates this.

Chlorine Regioselectivity

Competing halogenation at C6 or C7 is avoided by using directing groups (e.g., 4-oxo) or pre-halogenated precursors.

Industrial-Scale Considerations

Solvent Recycling

Diphenyl ether is recovered via distillation and reused, reducing costs.

Catalytic Improvements

Transition metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency during intermediate reductions.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, which have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase A subunit and the topoisomerase IV enzyme, which are essential for maintaining the supercoiling of bacterial DNA .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Key Quinolone Derivatives
Compound Name Substituents (Position) Key Biological Activity Notable Findings Reference ID
8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-CH₃, 8-Cl Presumed antibacterial Methyl at position 1 may reduce steric hindrance but lower DNA-binding affinity vs. cyclopropyl -
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-C₂H₅, 8-Cl Antibacterial Ethyl group enhances lipophilicity vs. methyl, potentially improving tissue penetration
8-Chloro-7-(piperazinyl)-1-cyclopropyl-6-fluoro derivative (Compound II) 1-cyclopropyl, 6-F, 7-piperazinyl, 8-Cl Potent antibacterial (Gram±) Comparable to clinafloxacin; π-π stacking stabilizes crystal structure
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 5-Cl, 6-Cl, 8-Cl Kinase inhibition (CK2) Ki = 60 nM; high selectivity for CK2 kinase
8-Nitro-7-(3-chlorophenylamino)-1-cyclopropyl-6-fluoro derivative 1-cyclopropyl, 6-F, 8-NO₂ Antibacterial/antifungal Nitro group at position 8 enhances redox activity but may increase toxicity
Key Observations:
  • Position 1: Cyclopropyl (common in fluoroquinolones like ciprofloxacin) enhances DNA gyrase binding via hydrophobic interactions. Methyl or ethyl groups may reduce potency but improve metabolic stability .
  • Position 6 : Fluorine (e.g., in Compound II) broadens Gram-negative coverage by increasing electronegativity and membrane permeability .
  • Position 8 : Chlorine or nitro groups improve antibacterial activity but may correlate with off-target kinase inhibition (e.g., CK2) .

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity : Ethyl or cyclopropyl groups increase logP values, enhancing tissue distribution but risking CNS toxicity .
  • Selectivity: Chlorine at position 8 in kinase inhibitors (e.g., 5,6,8-trichloro derivative) shows nanomolar CK2 inhibition but minimal off-target effects .

Biological Activity

8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinolone family, recognized for its significant biological activity, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, including antibacterial, antiviral, and anticancer activities. Its structure features a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position, which are crucial for its biological interactions.

Antibacterial Properties

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively prevents bacterial cell division and promotes cell death.

Key Findings:

  • Target Enzymes: DNA gyrase A subunit and topoisomerase IV.
  • Effect on Bacteria: Inhibition leads to bacterial cell death.

Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties. For instance, studies have shown that quinolone derivatives can interact with viral proteins, potentially inhibiting their replication. While specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated promising results against various viruses .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. For example, similar quinolone derivatives have shown significant activity against MCF-7 breast cancer cells, with IC50 values indicating effective cell growth inhibition. The mechanism often involves apoptosis induction and cell cycle arrest in the G2/M phase .

Table 1: Cytotoxic Activity Against MCF-7 Cell Line

CompoundIC50 (μM)
8-Chloro-1-methyl...TBD
Doxorubicin (Control)2.82 ± 0.07
Other Quinoline DerivativesTBD

The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with certain quinolone derivatives can lead to an increase in both early and late apoptosis stages compared to untreated controls .

Study on Anticancer Activity

A study focused on various quinolone derivatives found that one derivative exhibited an IC50 of 2.56 ± 0.13 μM against MCF-7 cells, demonstrating superior efficacy compared to standard treatments like Doxorubicin . The research highlighted the potential of these compounds as alternative therapeutic agents in cancer treatment.

Research on Antibacterial Efficacy

Another investigation into the antibacterial properties of quinolone derivatives revealed significant bactericidal activity against strains such as Staphylococcus aureus. The study reported a minimum bactericidal concentration (MBC) significantly lower than that of traditional antibiotics, suggesting enhanced efficacy .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how are intermediates like ethyl esters utilized?

  • Methodological Answer : The Gould-Jacobs reaction is a common pathway, involving cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate to form ethyl ester intermediates. For example, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 73987-37-8) can be hydrolyzed under alkaline conditions to yield the target carboxylic acid . Modifications at the 1-position (e.g., methyl or cyclopropyl groups) are introduced via alkylation or cyclopropanation during intermediate stages .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., methyl at N-1, chlorine at C-8) and lactam formation. For example, 7-chloro derivatives show distinct aromatic proton splitting patterns .
  • LCMS/HPLC : Validates purity and molecular ion peaks (e.g., [M+H]+ for ethyl esters) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylic acid and lactam) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at room temperature, away from ignition sources (P210) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Precautionary codes P201 and P202 mandate reviewing safety protocols before use .

Advanced Research Questions

Q. What strategies optimize the synthesis of N-1 substituted derivatives to improve yield and purity?

  • Methodological Answer :

  • Green Chemistry : Ethylene glycol as a solvent promotes ester formation (e.g., 2-hydroxyethyl esters) without costly coupling agents .
  • Coupling Reagents : Replace HBTU/TBTU with PS-HOBt to reduce byproducts and avoid chromatography .
  • Microwave-Assisted Synthesis : Shortens reaction times for cyclocondensation steps, improving throughput .

Q. How do structural modifications at the 7- and 8-positions influence antibacterial activity, and what assays validate these effects?

  • Methodological Answer :

  • Substituent Effects : Introducing fluoro or amino groups at C-7 enhances Gram-negative activity (e.g., 7-amino derivatives in EP0153163) . Chlorine at C-8 improves membrane permeability .
  • Assays :
  • MIC Testing : Determines potency against E. coli or S. aureus.
  • Molecular Docking : Predicts binding to DNA gyrase using software like AutoDock .

Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N/13C-labeled precursors to clarify ambiguous NMR signals (e.g., lactam vs. carboxylic acid protons) .
  • X-ray Crystallography : Resolves regiochemical ambiguities, as seen in 1-cyclopropyl-6-fluoro derivatives .
  • Comparative LCMS : Cross-validate with known analogs (e.g., ethyl 1-cyclopropyl-8-methoxy derivatives) .

Q. What methodologies evaluate the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • In Vitro Assays :
  • Fluorescence Quenching : Measures binding to human serum albumin .
  • Kinetic Studies : Monitor inhibition of topoisomerase IV using supercoiled plasmid DNA .
  • In Silico Tools : Molecular dynamics simulations assess stability of quinoline-carboxylic acid complexes with cannabinoid receptors (e.g., CB2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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